molecular formula C8H5BrFNO4 B2370152 3-Bromo-2-fluoro-6-nitrophenylacetic acid CAS No. 1807155-75-4

3-Bromo-2-fluoro-6-nitrophenylacetic acid

Cat. No.: B2370152
CAS No.: 1807155-75-4
M. Wt: 278.033
InChI Key: RPMCEGIMVKYLEN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-nitrophenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various scientific research applications, including the synthesis of novel drugs and biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-nitrophenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated equipment and stringent quality control measures. The compound is then purified through recrystallization or chromatography techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoro-6-nitrophenylacetic acid is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-nitrophenylacetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and nitro groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitrophenylacetic acid
  • 3-Chloro-2-fluoro-6-nitrophenylacetic acid
  • 3-Bromo-2-chloro-6-nitrophenylacetic acid

Uniqueness

3-Bromo-2-fluoro-6-nitrophenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, setting it apart from similar compounds .

Properties

IUPAC Name

2-(3-bromo-2-fluoro-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMCEGIMVKYLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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